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Compound of Interest

Compound Name: Flavopereirine

Cat. No.: B1672761

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavopereirine, a -carboline alkaloid isolated from the bark of Geissospermum vellosii, has
garnered significant interest within the scientific community due to its potential therapeutic
properties, including antiplasmodial and cytotoxic activities. Elucidation of its complex chemical
structure is paramount for understanding its mechanism of action and for guiding synthetic
efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
unambiguous structural determination of natural products like Flavopereirine. This document
provides a comprehensive overview of the application of NMR spectroscopy for the structural
analysis of Flavopereirine, including detailed experimental protocols and data interpretation.

While the complete structural elucidation of Flavopereirine using a full suite of NMR
experiments (*H, 13C, COSY, HSQC, and HMBC) is crucial for a definitive analysis, a
comprehensive and publicly available dataset is not readily found in the current scientific
literature. One study reports the *H NMR spectrum of Flavopereirine, providing valuable
preliminary data.[1][2][3] This document will utilize this available information and supplement it
with general protocols and theoretical considerations for a complete NMR structural analysis.

Structural Information

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1672761?utm_src=pdf-interest
https://www.benchchem.com/product/b1672761?utm_src=pdf-body
https://www.benchchem.com/product/b1672761?utm_src=pdf-body
https://www.benchchem.com/product/b1672761?utm_src=pdf-body
https://www.benchchem.com/product/b1672761?utm_src=pdf-body
https://www.benchchem.com/product/b1672761?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/4/785
https://pubmed.ncbi.nlm.nih.gov/30795632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6412932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Flavopereirine possesses a pentacyclic ring system, presenting a unique structural challenge
for characterization.

Quantitative NMR Data

A complete set of assigned *H and 13C NMR data for Flavopereirine is not available in the
cited literature. The following table summarizes the reported *H NMR data.

Table 1: TH NMR Spectroscopic Data for Flavopereirine (300 MHz, CDs0OD)

Chemical Shift (6) ppm Multiplicity Coupling Constant (J) Hz
9.16 S

8.87 d 6.3

8.76 d 9.0

8.66 d 6.9

8.36 d 7.8

8.30 d 8.1

7.74 t 6.9

7.48 t 7.8

Data from Silva et al., 2019.[1]
[21[3]

Note: Without 13C and 2D NMR data, the assignment of these proton signals to specific
positions on the Flavopereirine molecule remains speculative.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the complete

structural elucidation of Flavopereirine.

Sample Preparation
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 Dissolution: Accurately weigh approximately 5-10 mg of purified Flavopereirine and dissolve
it in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d4 (CDsOD), chloroform-d
(CDCIs), or dimethyl sulfoxide-de (DMSO-ds)). The choice of solvent should be based on the
solubility of the compound and the desired resolution of the NMR signals.

« Filtration: If any particulate matter is visible, filter the solution through a small plug of glass
wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

o Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts (& = 0.00 ppm).

1D NMR Spectroscopy

a) *H NMR (Proton) Spectroscopy

o Purpose: To determine the number of different types of protons, their chemical environments,
and their neighboring protons through spin-spin coupling.

 Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

e Parameters:

[e]

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

o

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

[e]

Relaxation Delay (d1): 1-2 seconds.

[e]

Acquisition Time (aq): 2-4 seconds.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

b) 13C NMR (Carbon) Spectroscopy

o Purpose: To determine the number of different types of carbon atoms in the molecule.
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 Instrument: A high-field NMR spectrometer equipped with a carbon probe.
e Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

[¢]

Spectral Width: 0-200 ppm.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o

Relaxation Delay (d1): 2 seconds.

o Processing: Apply Fourier transformation with an exponential window function, phase
correction, and baseline correction.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)
e Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
e Pulse Sequence:cosygpqf
e Parameters:
o Spectral Width (F2 and F1): 0-12 ppm.
o Number of Increments (F1): 256-512.
o Number of Scans: 4-8 per increment.

» Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

b) HSQC (Heteronuclear Single Quantum Coherence)
e Purpose: To identify direct one-bond correlations between protons and carbons.

e Pulse Sequence:hsqcedetgpsisp2.3
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e Parameters:

o

Spectral Width (F2 - *H): 0-12 ppm.

[¢]

Spectral Width (F1 - 13C): 0-180 ppm.

[¢]

Number of Increments (F1): 128-256.

[e]

Number of Scans: 8-16 per increment.
e Processing: Apply a squared sine-bell window function in both dimensions.
c) HMBC (Heteronuclear Multiple Bond Correlation)

e Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and
carbons.

e Pulse Sequence:hmbcgplpndgf

e Parameters:

o

Spectral Width (F2 - *H): 0-12 ppm.

[¢]

Spectral Width (F1 - 13C): 0-200 ppm.

[¢]

Number of Increments (F1): 256-512.

[e]

Number of Scans: 16-32 per increment.
e Processing: Apply a sine-bell window function in both dimensions.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of
Flavopereirine using the data obtained from the NMR experiments.
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Caption: Workflow for Flavopereirine structural elucidation using NMR.

Signaling Pathways and Key Correlations
(Theoretical)

Without the actual 2D NMR data, we can only propose a theoretical diagram of the key
correlations that would be expected for the structural elucidation of Flavopereirine. The
following diagram illustrates the types of correlations that would be crucial for piecing together
the molecular structure.
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Caption: Key theoretical 2D NMR correlations for Flavopereirine.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of
complex natural products like Flavopereirine. While the currently available literature provides a
starting point with *H NMR data, a complete analysis necessitates a full suite of 1D and 2D
NMR experiments, including 3C, COSY, HSQC, and HMBC. The protocols and workflows
outlined in this document provide a comprehensive guide for researchers to perform and
interpret these experiments, ultimately leading to the unambiguous structural assignment of
Flavopereirine and paving the way for further investigation into its promising biological
activities. The acquisition and publication of a complete, assigned NMR dataset for
Flavopereirine would be a valuable contribution to the natural products and medicinal
chemistry communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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